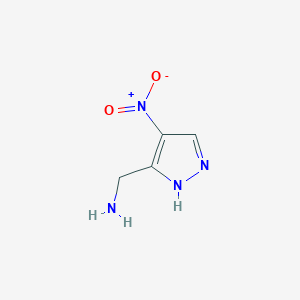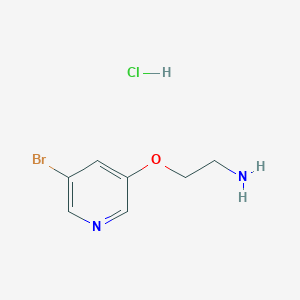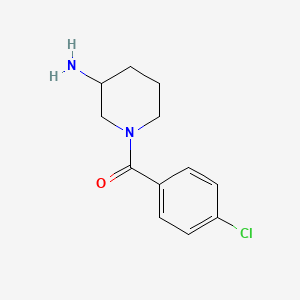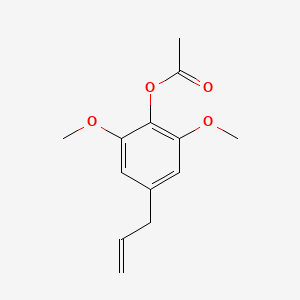
3-(Aminomethyl)-4-nitropyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-nitropyrazole: is a heterocyclic organic compound that features both an amino group and a nitro group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-methylpyrazole to form 4-nitro-3-methylpyrazole, which is then subjected to a Mannich reaction to introduce the aminomethyl group .
Industrial Production Methods: Industrial production methods for 3-(Aminomethyl)-4-nitropyrazole are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-4-nitropyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in 3-(Aminomethyl)-4-aminopyrazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(Aminomethyl)-4-aminopyrazole.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Aminomethyl)-4-nitropyrazole is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound can be used in the development of novel materials with specific properties, such as explosives or propellants, due to the presence of the nitro group .
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-nitropyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)-4-aminopyrazole: Similar structure but with an amino group instead of a nitro group.
4-Nitropyrazole: Lacks the aminomethyl group.
3-Methyl-4-nitropyrazole: Has a methyl group instead of an aminomethyl group.
Uniqueness: 3-(Aminomethyl)-4-nitropyrazole is unique due to the presence of both an amino group and a nitro group on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C4H6N4O2 |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
(4-nitro-1H-pyrazol-5-yl)methanamine |
InChI |
InChI=1S/C4H6N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1,5H2,(H,6,7) |
InChI-Schlüssel |
CFFGHSMSWCKPLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1[N+](=O)[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)



![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)

![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)






